molecular formula C12H19NO2 B8616858 5-(4-Methoxyphenylamino)-1-pentanol

5-(4-Methoxyphenylamino)-1-pentanol

Cat. No.: B8616858
M. Wt: 209.28 g/mol
InChI Key: CWIPMNLADQORRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenylamino)-1-pentanol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5-(4-methoxyanilino)pentan-1-ol

InChI

InChI=1S/C12H19NO2/c1-15-12-7-5-11(6-8-12)13-9-3-2-4-10-14/h5-8,13-14H,2-4,9-10H2,1H3

InChI Key

CWIPMNLADQORRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
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[Cu]I
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

An oven-dried resealable 15 mL Schlenk tube was charged with CuI (9.5 mg, 0.0499 mmol, 5.0 mol %), K3PO4 (440 mg, 2.07 mmol), evacuated and backfilled with argon. 5-Amino-1-pentanol (135 μL, 1.24 mmol), ethylene glycol (0.11 mL, 1.97 mmol), and a solution of 4-iodoanisole (235 mg, 1.00 mmol) in 1-butanol (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred magnetically at 100° C. for 14 h. The resulting thick, yellow-brown suspension was allowed to reach room temperature, poured into a solution of 30% aq ammonia (1 mL) in water (20 mL), and extracted with 3×15 mL of CH2Cl2. The organic phase was dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm; ethyl acetate; 15 mL fractions). Fractions 6-15 provided 177 mg (85% yield) of the product as a pale tan oil. 1H NMR (400 MHz, CDCl3): δ 6.80-6.74 (m, 2H), 6.60-6.54 (m, 2H), 3.74 (s, 3H), 3.65 (t, J=6.4 Hz, 2H), 3.07 (t, J=7.0 Hz, 2H), 2.5 (br s, 2H), 1.68-1.55 (m, 4H), 1.52-1.41 (m, 2H). 13C NMR (100 MHz, CDCl3): δ 151.9, 142.6, 114.8, 114.0, 62.7, 55.8, 44.9, 32.4, 29.4, 23.3. IR (neat, cm−1): 3350, 1511, 1233, 1036, 820. Anal. Calcd. for C12H19NO2: C, 68.87; H, 9.15. Found: C, 68.93; H, 9.12.
Quantity
135 μL
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
K3PO4
Quantity
440 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Three
Yield
85%

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